6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile
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Overview
Description
6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile, also known as HPI-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. HPI-4 belongs to the class of isoindoline derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile has been shown to inhibit the activity of the enzyme MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile has also been shown to exhibit a range of other biochemical and physiological effects. For example, studies have demonstrated that 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile can inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile has also been shown to exhibit anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile as a research tool is its potent and selective activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one limitation of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile. One area of interest is in the development of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile derivatives with improved solubility and bioavailability. Another potential direction is in the investigation of the molecular mechanisms underlying 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile's antitumor and antiviral effects. Finally, there is also potential for the use of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their efficacy.
Synthesis Methods
The synthesis of 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile involves a multi-step process that begins with the reaction of 2-pyridinecarbonitrile with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, cyclization, and N-alkylation, to yield the final product, 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile.
Scientific Research Applications
6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 6-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)pyridine-3-carbonitrile exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
6-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-7-11-5-6-14(16-8-11)17-9-12-3-1-2-4-13(12)10-17/h1-2,5-6,8,12-13H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNBFIJWWFWEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CN(C2)C3=NC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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